molecular formula C9H14N2O8 B080571 Dimethyl 4,4-dinitroheptanedioate CAS No. 14826-50-7

Dimethyl 4,4-dinitroheptanedioate

Cat. No. B080571
CAS RN: 14826-50-7
M. Wt: 278.22 g/mol
InChI Key: HOIDOAUGWVNMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4,4-dinitroheptanedioate, also known as dimethyl 2,3-dinitrosuccinate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 270.18 g/mol.

Scientific Research Applications

Dimethyl 4,4-dinitroheptanedioate has been widely used in scientific research for its various applications. It is primarily used as a reagent in organic synthesis to introduce the dinitro functionality into various organic compounds. It has also been used as a precursor for the synthesis of other organic compounds, such as dinitroanilines, dinitrophenols, and dinitrobenzenes.

Mechanism Of Action

The mechanism of action of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate is not well understood. However, it is believed that the dinitro functionality of the compound can undergo various reactions, such as reduction, oxidation, and nucleophilic substitution, which can lead to the formation of other organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate. However, it has been reported to be toxic to various organisms, including bacteria, fungi, and plants. It is also known to have mutagenic and carcinogenic properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in lab experiments is its ability to introduce the dinitro functionality into various organic compounds. This can be useful in the synthesis of other organic compounds, as well as in the study of organic reactions. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers working with it.

Future Directions

There are several future directions for the use of Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the study of the mechanism of action of this compound, which can lead to the discovery of new organic reactions. Additionally, the potential use of this compound as a pesticide or herbicide should be explored further.

Synthesis Methods

Dimethyl 4,4-dinitroheptanedioate can be synthesized by reacting Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid. The reaction takes place in a two-step process, where the first step involves the nitration of Dimethyl 4,4-dinitroheptanedioate malonate with nitric acid and sulfuric acid to form Dimethyl 4,4-dinitroheptanedioate 2,3-dinitromalonate. In the second step, the dinitromalonate is treated with sodium ethoxide to form Dimethyl 4,4-dinitroheptanedioate 4,4-dinitroheptanedioate.

properties

CAS RN

14826-50-7

Product Name

Dimethyl 4,4-dinitroheptanedioate

Molecular Formula

C9H14N2O8

Molecular Weight

278.22 g/mol

IUPAC Name

dimethyl 4,4-dinitroheptanedioate

InChI

InChI=1S/C9H14N2O8/c1-18-7(12)3-5-9(10(14)15,11(16)17)6-4-8(13)19-2/h3-6H2,1-2H3

InChI Key

HOIDOAUGWVNMMM-UHFFFAOYSA-N

SMILES

COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

14826-50-7

synonyms

dimethyl 4,4-dinitroheptanedioate

Origin of Product

United States

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